

A Comprehensive Technical Guide to the Solubility of Ferrous Sulfate Hexahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous sulfate hexahydrate

Cat. No.: B8460466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **ferrous sulfate hexahydrate** ($\text{FeSO}_4 \cdot 6\text{H}_2\text{O}$) in various solvents. The information contained herein is intended to support research, development, and formulation activities where ferrous sulfate is a key component. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents visual workflows to aid in understanding the processes of solubility determination.

Quantitative Solubility Data

The solubility of a substance is a fundamental chemical property that quantifies the extent to which it dissolves in a solid, liquid, or gaseous solvent to form a homogeneous solution. For ferrous sulfate, its various hydrated forms exhibit different solubilities, which are significantly influenced by the solvent and temperature. The following tables summarize the available quantitative solubility data for different hydrates of ferrous sulfate.

Table 1: Solubility of Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) in Water

Temperature (°C)	Solubility (g/100 mL)
0	15.65
10	20.5
25	29.51
40.1	39.89
54	51.35

Table 2: Solubility of Ferrous Sulfate Monohydrate ($\text{FeSO}_4 \cdot \text{H}_2\text{O}$) in Water

Temperature (°C)	Solubility (g/100 mL)
77	44.69
90.1	35.97

Table 3: Solubility of Ferrous Sulfate in Other Solvents

Solvent	Hydrate Form	Temperature (°C)	Solubility
Ethylene Glycol	Not Specified	20	6.38 g/100 g
Anhydrous Methanol	Not Specified	Not Specified	Soluble
Ethanol	Heptahydrate	Not Specified	Negligible/Practically Insoluble
Alcohol	Heptahydrate	Not Specified	Slightly Soluble
Diethyl Ether	Heptahydrate	Not Specified	Practically Insoluble
Non-polar organic solvents	Not Specified	Not Specified	Insoluble

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for many scientific and industrial applications. Several methods can be employed, ranging from simple gravimetric techniques to more sophisticated instrumental approaches. Below are detailed methodologies for key experiments.

Gravimetric Method for Determining Solubility in Water at Various Temperatures

This method is a fundamental and widely used technique for determining the solubility of a salt in water as a function of temperature.

Objective: To determine the solubility of **ferrous sulfate hexahydrate** in water at different temperatures by creating a saturated solution and measuring the mass of the dissolved salt.

Materials:

- **Ferrous sulfate hexahydrate** (FeSO4·6H2O)
- Distilled or deionized water
- 25 x 250-mm test tube with a 2-hole rubber stopper
- Thermometer
- Glass or wire stirring rod
- Iron rings and ring stand assembly
- Ceramic-centered gauze
- Bunsen burner or hot plate
- Buret with distilled water
- Porcelain evaporating dish
- Analytical balance
- Oven

Procedure:

- Preparation of the Saturated Solution:
 - Accurately weigh a sample of **ferrous sulfate hexahydrate** and place it into the test tube.
 - Add a measured volume of distilled water to the test tube.
 - Assemble the apparatus with the test tube immersed in a water bath (a large beaker of water on a ring stand).
 - Insert the thermometer and stirring rod through the holes in the rubber stopper.
- Heating and Dissolution:
 - Gently heat the water bath while continuously stirring the ferrous sulfate solution in the test tube.
 - Continue heating and stirring until all the salt crystals have completely dissolved.
- Crystallization Point Determination:
 - Once all the salt is dissolved, remove the test tube from the hot water bath.
 - Allow the solution to cool slowly while continuing to stir.
 - Carefully observe the solution and record the temperature at which the first crystals begin to form. This is the saturation temperature for that specific concentration.
- Varying Concentration and Temperature:
 - To determine solubility at different temperatures, the concentration of the solution can be changed by adding a known volume of distilled water from a buret and repeating the heating and cooling process.
- Gravimetric Analysis (Isothermal Method):

- Alternatively, prepare a saturated solution at a constant temperature by adding an excess of the salt to the water and stirring for an extended period to ensure equilibrium.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant liquid using a pre-warmed pipette to prevent premature crystallization.
- Weigh a clean, dry evaporating dish.
- Transfer the known volume of the saturated solution to the evaporating dish.
- Gently heat the evaporating dish in an oven at a temperature that will evaporate the water without decomposing the salt (e.g., 105-110 °C) until a constant weight is achieved.
- After cooling in a desiccator, weigh the evaporating dish with the dry salt residue.
- The mass of the dissolved salt can be calculated by subtracting the initial weight of the evaporating dish.
- The solubility can then be expressed in grams of salt per 100 mL or 100 g of solvent.

Headspace Gas Chromatography Method for Inorganic Salt Solubility

This is a more advanced instrumental method suitable for determining the solubility of salts in various solvents, including those at temperatures above their boiling points.

Principle: A small amount of a volatile compound (tracer) is added to the solution. The vapor-liquid equilibrium (VLE) partitioning of the tracer is dependent on the salt concentration in the liquid phase. As the salt concentration increases, the concentration of the tracer in the vapor phase (headspace) changes proportionally. At the point of saturation, a distinct change or "breakpoint" occurs in the VLE curve, which can be detected by headspace gas chromatography (GC).

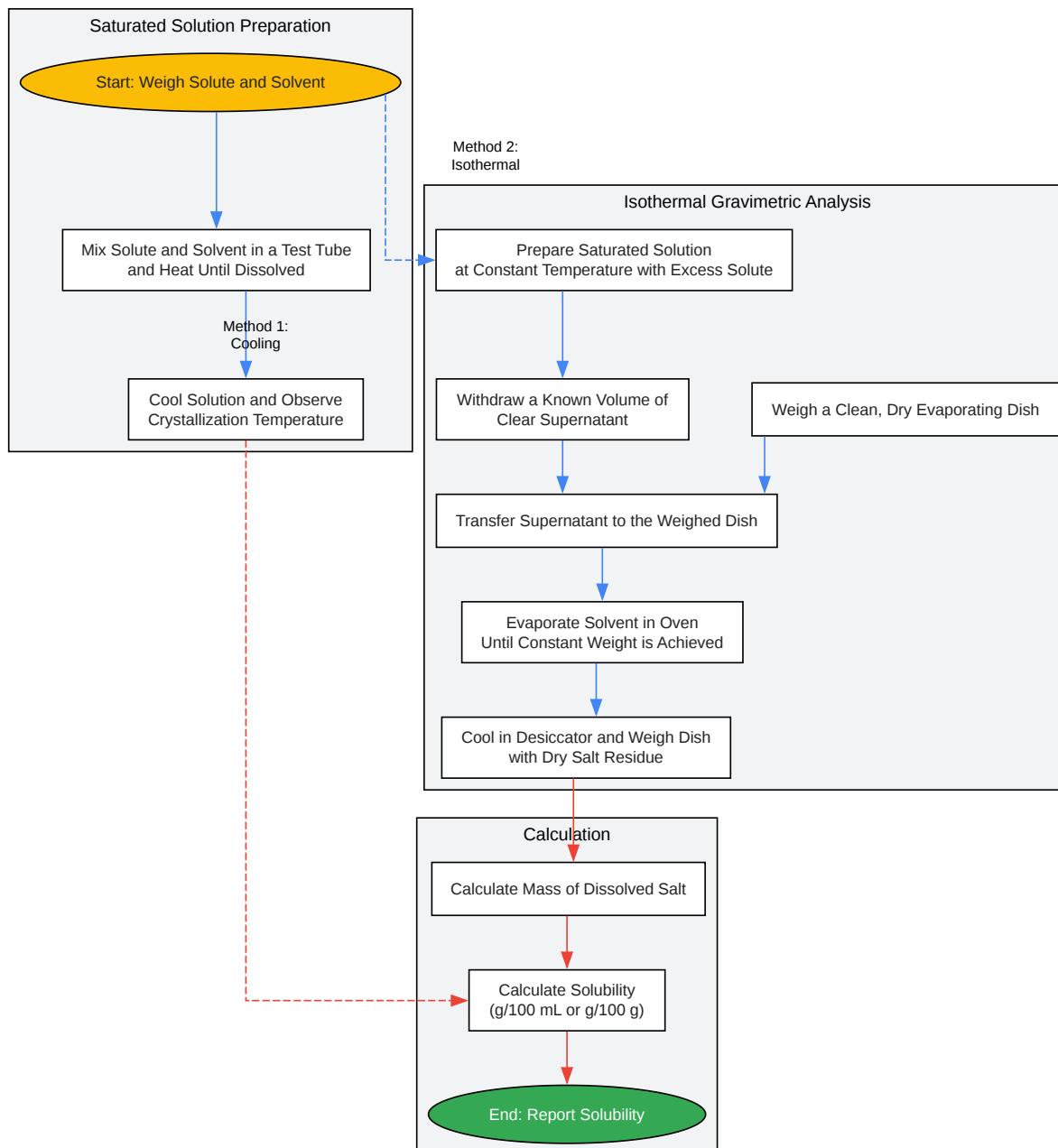
Materials and Equipment:

- Headspace gas chromatograph (HS-GC)
- Volatile tracer compound (e.g., methanol)
- The inorganic salt (ferrous sulfate)
- The solvent of interest
- Sealed vials
- Syringes

Procedure:

- Sample Preparation:
 - Prepare a series of solutions with varying concentrations of the inorganic salt in the chosen solvent.
 - Add a very small, constant amount of the volatile tracer to each solution.
- Headspace Analysis:
 - Place a known volume of each solution into a sealed headspace vial.
 - Allow the vials to equilibrate at a constant temperature to establish vapor-liquid equilibrium.
 - The headspace gas is then automatically sampled and injected into the gas chromatograph.
- Data Acquisition and Analysis:
 - The GC separates the components of the vapor phase, and a detector measures the concentration of the volatile tracer.
 - A plot is generated of the tracer concentration in the vapor phase versus the salt concentration in the liquid phase.

- The point at which a sharp change in the slope of this curve occurs indicates the saturation point of the salt. The solubility of the salt is the concentration at this breakpoint.


Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Logical Workflow for Solubility Assessment

The following diagram outlines the decision-making process and experimental flow for determining the solubility of a compound like **ferrous sulfate hexahydrate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Ferrous Sulfate Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8460466#solubility-of-ferrous-sulfate-hexahydrate-in-different-solvents\]](https://www.benchchem.com/product/b8460466#solubility-of-ferrous-sulfate-hexahydrate-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com